molecular formula C6H9N5S B14386494 3-[5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]propanenitrile CAS No. 87866-43-1

3-[5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]propanenitrile

Cat. No.: B14386494
CAS No.: 87866-43-1
M. Wt: 183.24 g/mol
InChI Key: KGVGYMRHKRPPEV-UHFFFAOYSA-N
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Description

3-[5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]propanenitrile is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an amino group, a methylsulfanyl group, and a nitrile group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]propanenitrile can be achieved through several synthetic routes. One common method involves the nucleophilic ring opening of N-guanidinosuccinimide with amines, followed by cyclocondensation of intermediates and closure of the 1,2,4-triazole ring . The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like sodium or potassium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]propanenitrile undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of nitriles.

    Substitution: Various electrophiles can be used for substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Substituted triazoles with different functional groups.

Scientific Research Applications

3-[5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]propanenitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]propanenitrile involves its interaction with specific molecular targets and pathways. The amino and methylsulfanyl groups can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The nitrile group may also play a role in its reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]propanenitrile is unique due to its specific combination of functional groups and the triazole ring structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

87866-43-1

Molecular Formula

C6H9N5S

Molecular Weight

183.24 g/mol

IUPAC Name

3-(5-amino-3-methylsulfanyl-1,2,4-triazol-1-yl)propanenitrile

InChI

InChI=1S/C6H9N5S/c1-12-6-9-5(8)11(10-6)4-2-3-7/h2,4H2,1H3,(H2,8,9,10)

InChI Key

KGVGYMRHKRPPEV-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN(C(=N1)N)CCC#N

Origin of Product

United States

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